molecular formula C13H17FO B2524771 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one CAS No. 1099621-37-0

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one

Cat. No. B2524771
M. Wt: 208.276
InChI Key: CHMDQBTYQKABMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorophenyl-containing compounds typically involves condensation reactions, as seen in the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, which were synthesized by condensation of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of alkali . A similar approach could potentially be applied to synthesize "1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one" by condensing the appropriate fluorophenyl ketone with a suitable precursor.

Molecular Structure Analysis

The molecular structure of fluorophenyl ketones is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as computational methods like Density Functional Theory (DFT) . These studies typically reveal the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments. For instance, the molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated both experimentally and theoretically, showing agreement with XRD data .

Chemical Reactions Analysis

The reactivity of fluorophenyl ketones can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For example, the fluorine atom attached to the benzene ring in the molecule studied in paper was found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes. The chemical reactivity can also be inferred from HOMO-LUMO analysis, which determines the charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl ketones include their stability, charge distribution, and potential for charge transfer, as indicated by HOMO-LUMO analysis . The molecular electrostatic potential (MEP) maps can reveal the regions of negative and positive charge, indicating potential sites for electrophilic and nucleophilic attacks . The first hyperpolarizability of these molecules can also be calculated to assess their role in nonlinear optics .

Scientific Research Applications

Fluorinating Agents and Molecular Reactivity

The research by Umemoto et al. (2010) explores the synthesis and applications of fluorinating agents, focusing on phenylsulfur trifluorides with enhanced thermal stability and resistance to hydrolysis. These agents, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, exhibit superior deoxofluorinating capabilities compared to existing reagents, facilitating high-yield fluorination of alcohols, aldehydes, enolizable and non-enolizable ketones, carboxylic groups, and conversion of C(=S) and CH(3)SC(=S)O groups to CF(2) and CF(3)O groups, respectively. This study highlights the significant potential of these compounds in academic and industrial applications for introducing fluorine atoms into molecules, enhancing their properties for various applications, including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Molecular Structure and Photophysical Properties

Saeed et al. (2011) report on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The study provides insight into the conformational properties of these compounds, analyzing their structure using X-ray diffraction, vibrational spectra, and theoretical calculations. The findings contribute to understanding the molecular behavior of fluorinated compounds, which is crucial for their application in various scientific research fields, including material science and medicinal chemistry (Saeed, Erben, Shaheen, & Flörke, 2011).

Fluorescent Probes for pH and Solvent Protonicity

Maus and Rurack (2000) delve into the design and application of 4-dimethylamino-4′-cyano-substituted biphenyls as highly sensitive and versatile fluorescent probes for monitoring pH and solvent protonicity. These probes, characterized by photoinduced intramolecular charge transfer, exhibit significant potential for ratiometric and "self-calibrating" fluorosensing in various solvent environments. This research underscores the importance of structural tuning in developing effective fluorescent probes for biological and chemical research, offering tools for precise environmental and intracellular pH measurements (Maus & Rurack, 2000).

Advanced Materials and Catalysis

Van den Broeke et al. (2002) explore the development of a fluorous room-temperature ionic liquid, showcasing its application in catalyst recycling. The study highlights the ionic liquid's ability to serve as a solvent for homogeneous hydrosilylation reactions, offering efficient catalyst recycling with high retention of activity. This research opens avenues for sustainable chemical processes, emphasizing the role of novel ionic liquids in promoting eco-friendly and cost-effective methodologies in catalysis and material science (van den Broeke, Winter, Deelman, & van Koten, 2002).

properties

IUPAC Name

1-(3-fluorophenyl)-4,4-dimethylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMDQBTYQKABMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one

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